molecular formula C9H13BrN2O2 B1457057 tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate CAS No. 530144-72-0

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B1457057
CAS No.: 530144-72-0
M. Wt: 261.12 g/mol
InChI Key: TVZQQCAMWMLAKR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate typically involves the bromination of a pyrazole derivative. One common method includes the reaction of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products:

  • Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
  • Oxidation and reduction reactions yield oxidized or reduced forms of the original compound.

Scientific Research Applications

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

    tert-Butyl 4-(chloromethyl)-1H-pyrazole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 4-(iodomethyl)-1H-pyrazole-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns in substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZQQCAMWMLAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530144-72-0
Record name tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methyl-pyrazole-1-carboxylic acid tert-butyl ester (0.875 g, 4.8 mmol), N-bromosuccinimide (0.897 g, 5.0 mmol), and benzoyl peroxide (0.058 g, 0.24 mmol) were combined in CCl4 (50 mL). The reaction was heated to reflux and stirred under a halogen lamp for 1 hour. The mixture was filtered and concentrated, and the residue was purified by silica gel chromatography to give the title compound, contaminated with a small amount of starting material.
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
0.897 g
Type
reactant
Reaction Step Two
Quantity
0.058 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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